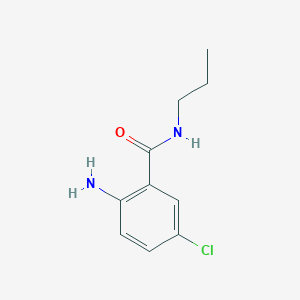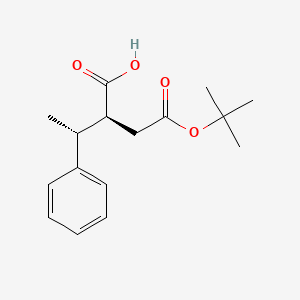
(S)-4-(tert-Butoxy)-4-oxo-2-((R)-1-phenylethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid is a chiral compound with a complex structure that includes a tert-butoxy group, a phenylethyl group, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to use tert-butoxycarbonyl (Boc) protection of amino acids, followed by selective reactions to introduce the phenylethyl group and the butanoic acid moiety. The reaction conditions often involve the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids has been explored to improve the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds for various applications .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its unique structure allows for the exploration of stereochemistry in biochemical processes .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(tert-Butoxy)-4-oxo-2-((S)-1-phenylethyl)butanoic acid
- (S)-4-(tert-Butoxy)-4-oxo-2-((S)-1-phenylethyl)butanoic acid
- ®-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid
Uniqueness
(S)-4-(tert-Butoxy)-4-oxo-2-(®-1-phenylethyl)butanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H22O4 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[(1R)-1-phenylethyl]butanoic acid |
InChI |
InChI=1S/C16H22O4/c1-11(12-8-6-5-7-9-12)13(15(18)19)10-14(17)20-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,18,19)/t11-,13-/m0/s1 |
Clé InChI |
KNMVTXIEYBDJSD-AAEUAGOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)[C@H](CC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)C(CC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


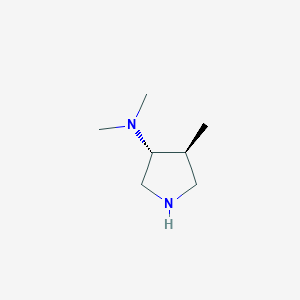
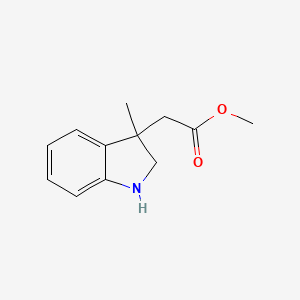
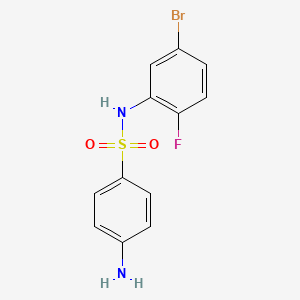

![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)
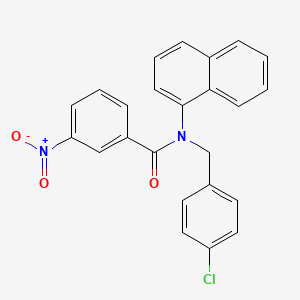
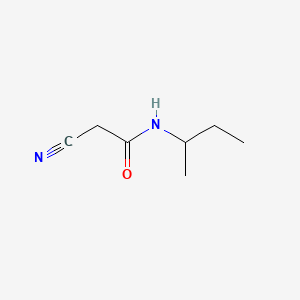
![1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)
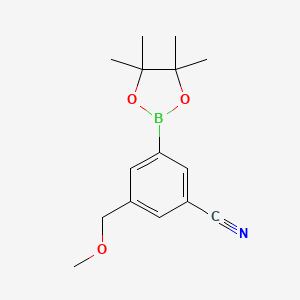
![7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B12991106.png)
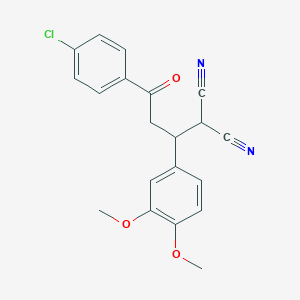
![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
